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CAS No.: 651314-42-0
Cat. No.: B12602492

Get Quote

Executive Summary & Strategic Overview

The 3-(5-isoxazolylethynyl)morpholine motif represents a privileged pharmacophore in central
nervous system (CNS) drug discovery, particularly in the development of metabotropic
glutamate receptor (mGIuR) antagonists and nicotinic acetylcholine receptor (hAAChR) ligands.
The structural rigidity of the ethynyl linker, combined with the bioisosteric properties of the
isoxazole ring, offers unique binding vectors; however, the synthesis poses specific challenges:

o Chiral Integrity: The C3-position of the morpholine ring is prone to racemization during
aldehyde generation.

» |soxazole Instability: The isoxazole ring is susceptible to base-mediated cleavage (ring-
opening) under standard cross-coupling conditions.

This guide details a convergent, scalable protocol designed to mitigate these risks. We utilize
the Bestmann-Ohira Reagent (BOR) for mild homologation to preserve chirality and a modified
Sonogashira coupling protocol optimized for base-sensitive heterocycles.
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Retrosynthetic Logic & Workflow

The synthesis is disconnected into two primary modules: the chiral alkyne core (Fragment A)
and the heteroaryl halide (Fragment B).

Strategic Disconnections:
* Bond A: Sonogashira cross-coupling (Csp—Csp2).
+ Bond B: Seyferth-Gilbert Homologation (C1 extension from aldehyde).

« Bond C: Redox adjustment from commercially available Morpholine-3-carboxylic acid.

Target: 3-(5-isoxazolylethynyl)morpholine
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Figure 1: Retrosynthetic strategy emphasizing the convergent assembly of the alkyne and

iIsoxazole fragments.

Module 1: Synthesis of tert-butyl 3-
ethynylmorpholine-4-carboxylate
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Rationale: Direct oxidation of amino alcohols to aldehydes often leads to racemization. We
employ a Weinreb amide intermediate to stabilize the chiral center before reduction to the
aldehyde, immediately followed by homologation using the Bestmann-Ohira reagent to avoid
handling the unstable

-amino aldehyde.

Protocol Steps:

Step 1.1: Weinreb Amide Formation

Charge a reactor with N-Boc-morpholine-3-carboxylic acid (1.0 equiv) and DCM (10 vol).

Add EDCI (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) at 0°C.

AddN,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

Stir at RT for 12 h. Wash with 1N HCI, sat. NaHCO3, and brine.

Isolate the Weinreb amide (typically >90% yield) as a viscous oil.

Step 1.2: Reduction & Homologation (One-Pot Variation) Critical Control Point: The aldehyde
intermediate is configurationally unstable. Proceed immediately to the alkyne.

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (10 vol) under Argon. Cool to
-78°C.

e Add LiAlH4 (1.0 M in THF, 1.2 equiv) dropwise. Monitor by TLC (disappearance of amide).
e Quench with EtOAc/Rochelle’s salt solution at -78°C. Warm to RT and separate layers.
« Isolate crude aldehyde (do not purify on silica).

e Reaction: Dissolve crude aldehyde in dry MeOH. Add Bestmann-Ohira Reagent (dimethyl (1-
diazo-2-oxopropyl)phosphonate, 1.2 equiv) and K2CO3 (2.0 equiv).

e Stir at RT for 4-6 h.

« Purification: Silica gel chromatography (Hexanes/EtOAc 8:1).
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Data Validation:
e 1H NMR (CDCI3): Look for the terminal alkyne proton doublet (

~2.2 ppm, J = 2.5 Hz) coupled to the H3 morpholine proton.

e Chiral HPLC: Verify enantiomeric excess (ee) >98% compared to racemate.

Module 2: The Isoxazole Sonogashira Coupling

Rationale: Isoxazoles are electron-deficient heterocycles. Strong nucleophilic bases (like
piperidine or pure Et3N at high heat) can attack the C5 position, leading to ring cleavage
(Grob-type fragmentation). We utilize a mild base system (DIPEA) and strictly controlled

temperature.
Reagent Stoichiometry Table

Reagent Equiv.[1][2][3] Role Critical Parameter
Commercially

5-lodoisoxazole 1.0 Electrophile available or prepared
via oxime iodination.
Excess ensures

3-Ethynylmorpholine 1.2 Nucleophile complete consumption
of halide.
Bis-

Pd(PPh3)2CI2 0.05 Catalyst triphenylphosphine is
robust for heteroaryls.
Keep low (<5%) to
minimize

Cul 0.02 Co-catalyst )
homocoupling
(Glaser).
Sterically hindered to

DIPEA 2.5 Base ]
prevent ring attack.
Degassed thoroughly

DMF/THF (1:1) Solvent

(Freeze-Pump-Thaw).
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Experimental Protocol:

e Degassing: In a Schlenk flask, combine DMF and THF. Degas by bubbling Argon for 30
mins.

o Catalyst Loading: Add Pd(PPh3)2CI2 and Cul.[2][4] Stir for 5 min until the solution turns
yellow/green.

o Substrate Addition: Add 5-iodoisoxazole and N-Boc-3-ethynylmorpholine.
o Base Addition: Add DIPEA dropwise.
e Reaction: Heat to 50°C (Do not exceed 60°C). Monitor by LC-MS.

o Note: If reaction is sluggish, add 10 mol% PPh3 to stabilize the Pd species rather than
increasing temperature.

o Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine.

 Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). The
product is UV active.
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Figure 2: Catalytic cycle and critical risk point regarding isoxazole stability.

Module 3: Deprotection & Isolation

e Dissolve the coupled product in DCM (5 vol).

e Add TFA (5 vol) dropwise at 0°C.
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Stir at RT for 1 h.

Quench carefully with sat. NaHCO3 (gas evolution!).

Extraction: Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar free amine.

Final Salt Formation: Treat the free base with HCI in dioxane to generate the stable
hydrochloride salt for storage.

Troubleshooting & Optimization

Observation Root Cause Corrective Action

Add extra ligand (PPh3) or
Low Yield / Black Tar Palladium Black precipitation switch to Pd(dppf)CI2. Ensure

strict O2 exclusion.

Switch from Et3N to inorganic

Isoxazole Ring Opening Base is too nucleophilic )
base (Cs2C03) in dry MeCN.
Re-degas solvents. Reduce
Homocoupling (Diyne) Excess O2 or Cul Cul to 1 mol%. Add ascorbic
acid (reductant).
Ensure temperature stays
o _ <-70°C during DIBALI/LIAIH4
Racemization Aldehyde handling )
reduction. Use BOR
immediately.
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¢ General Morpholine Synthesis & Chirality
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o Safety in Alkyne Synthesis
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Coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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